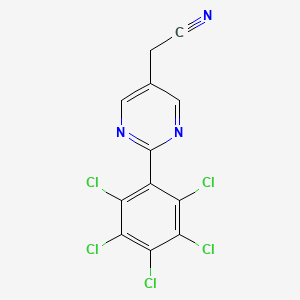
2-(Perchlorophenyl)pyrimidine-5-acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Perchlorophenyl)pyrimidine-5-acetonitrile is an organic compound characterized by the presence of a perchlorophenyl group attached to a pyrimidine ring, which is further connected to an acetonitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Perchlorophenyl)pyrimidine-5-acetonitrile typically involves the reaction of perchlorophenyl derivatives with pyrimidine precursors under specific conditions. One common method includes the use of a copper-catalyzed cyclization of ketones with nitriles, which enables the formation of pyrimidine derivatives under basic conditions . This reaction is known for its broad substrate scope and tolerance to various functional groups.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, utilizing similar reaction conditions as those used in laboratory settings. The scalability of these methods ensures the efficient production of the compound for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Perchlorophenyl)pyrimidine-5-acetonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrimidine ring.
Substitution: Nucleophilic substitution reactions are common, where the perchlorophenyl group can be replaced with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield various oxidized pyrimidine derivatives, while substitution reactions can produce a wide range of substituted pyrimidine compounds.
Wissenschaftliche Forschungsanwendungen
2-(Perchlorophenyl)pyrimidine-5-acetonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications, including its role as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(Perchlorophenyl)pyrimidine-5-acetonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to specific biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Disubstituted Pyrimidines: These compounds share a similar pyrimidine core structure and exhibit comparable chemical properties.
2,4-Diphenyl-1,3-oxazolines: These compounds have a similar aromatic ring structure and are studied for their biological activities.
Uniqueness
2-(Perchlorophenyl)pyrimidine-5-acetonitrile is unique due to the presence of the perchlorophenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other pyrimidine derivatives and contributes to its specific applications in research and industry.
Eigenschaften
Molekularformel |
C12H4Cl5N3 |
|---|---|
Molekulargewicht |
367.4 g/mol |
IUPAC-Name |
2-[2-(2,3,4,5,6-pentachlorophenyl)pyrimidin-5-yl]acetonitrile |
InChI |
InChI=1S/C12H4Cl5N3/c13-7-6(8(14)10(16)11(17)9(7)15)12-19-3-5(1-2-18)4-20-12/h3-4H,1H2 |
InChI-Schlüssel |
YNANGEDHOHFKGK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC(=N1)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



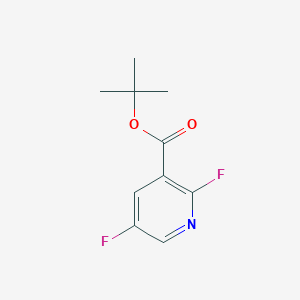


![tert-Butyl 3-bromo-6,7-dihydro-5H-spiro[imidazo[1,2-a]pyrazine-8,4'-piperidine]-1'-carboxylate](/img/structure/B13086412.png)
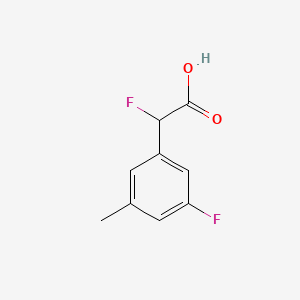
![1-[(5-Bromofuran-3-yl)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B13086419.png)



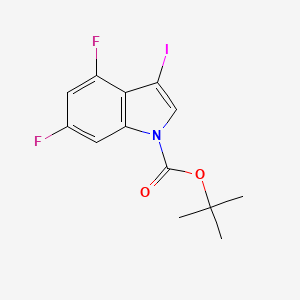

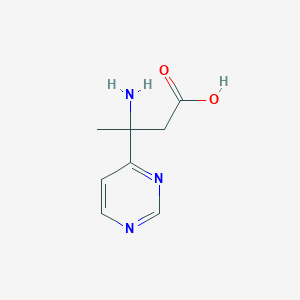
![(1S)-6,7-dimethoxy-1-[2-[4-(trifluoromethyl)phenyl]ethyl]-1,2,3,4-tetrahydroisoquinoline;hydrochloride](/img/structure/B13086458.png)
